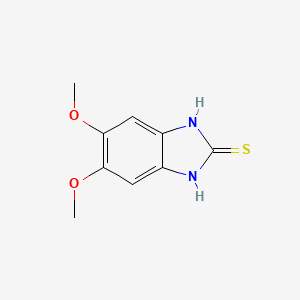

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Stereospecific Synthesis and Biological Activity

The sodium salt glycosylation method has been applied to the synthesis of β-D-2′-deoxyribofuranosides of benzimidazole, including 5,6-dihalogeno benzimidazoles and some 2-substituted analogues. This method produced high yields of the 5,6-dibromo analogue through bromination. The synthesized compounds were characterized by spectroscopic methods, including 1H NMR, which allowed for analyses of their solution conformations. Preliminary biological assessments indicate potential cytotoxicity and antiviral activity, suggesting a role in the development of therapeutic agents (Kazimierczuk, Stolarski, & Shugar, 1985).

Bromination Processes and Synthetic Potential

Sodium bromate has been identified as a powerful brominating agent for aromatic compounds, especially those with deactivating substituents. Laboratory-scale optimization of bromination processes utilizing sodium bromate has been conducted, achieving high yields and specificity. This method is particularly useful for disubstituted benzenes, demonstrating the synthetic potential and versatility of sodium-based halogenation in organic synthesis (Groweiss, 2000).

Molecular Hybrids with Benzimidazole

A series of benzimidazole-ornamented pyrazoles has been synthesized, highlighting the integration of benzimidazole structural motifs in the development of compounds with significant biological activities. These hybrids exhibit promising anti-inflammatory and anticancer potencies, underscoring the importance of benzimidazole derivatives in medicinal chemistry. Molecular docking studies further suggest potential binding affinities, indicating these hybrids as intermediates for developing more potent biological agents (Sivaramakarthikeyan et al., 2020).

Antioxidant Activity of Derivatives

The antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives has been evaluated, with some compounds showing significant activity. This study underscores the potential of benzimidazole derivatives as lead compounds for the development of potent antioxidant agents. The presence of halogen substituents in these molecules contributes to their antioxidant properties, offering insights into the structural factors influencing biological activity (Archie et al., 2016).

作用機序

Target of Action

Compounds like Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate often target specific enzymes or receptors in the body. For example, many indole derivatives, which are structurally similar to benzimidazoles, have been found to bind with high affinity to multiple receptors .

Mode of Action

Once these compounds bind to their targets, they can inhibit or enhance the target’s function, leading to a therapeutic effect. The specific mode of action would depend on the target and the nature of the compound .

Biochemical Pathways

These compounds can affect various biochemical pathways depending on their targets. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might inhibit cell proliferation or induce apoptosis in cancer cells .

特性

IUPAC Name |

sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2.Na/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVBYLDIKXGMEL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=C(N2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)

![N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2965256.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide](/img/structure/B2965259.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)